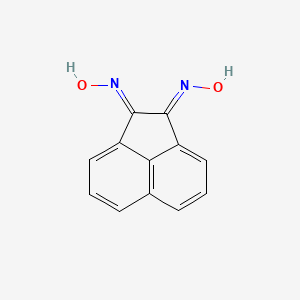

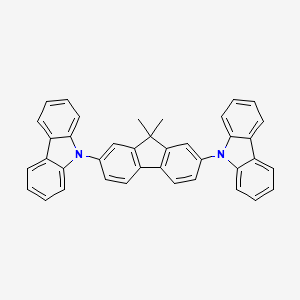

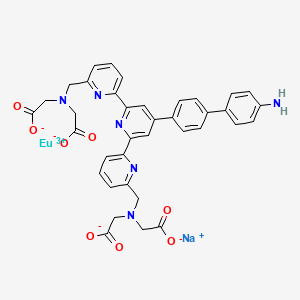

ATBTA-Eu3+

Descripción general

Descripción

Aplicaciones Científicas De Investigación

ATBTA-Eu3+ has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent labeling reagent for detecting various chemical species.

Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for imaging and detection purposes.

Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.

Industry: Applied in the manufacturing of LEDs and other luminescent materials

Mecanismo De Acción

Target of Action

ATBTA-Eu3+ is primarily used as a fluorescent labeling reagent . Its primary targets are proteins and other biomolecules with amino groups .

Mode of Action

ATBTA-Eu3+ interacts with its targets through a process known as chelation . This europium chelate complex can easily label proteins and other biomolecules after conversion to DTBTA-Eu3+ by Cyanuric Chloride .

Biochemical Pathways

The biochemical pathways affected by ATBTA-Eu3+ primarily involve the fluorescent labeling of proteins . The labeled proteins can then be detected using time-resolved fluorometry .

Pharmacokinetics

It’s known that the compound is soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of ATBTA-Eu3+'s action is the creation of fluorescently labeled proteins . These labeled proteins can be detected with high sensitivity using time-resolved fluorometry .

Action Environment

The action of ATBTA-Eu3+ can be influenced by environmental factors. For instance, the labeling reagent is deactivated by hydrolysis, especially in alkali solution . Therefore, the reagent dissolved in water should be used immediately. For temporary storage, the reagent should be dissolved in buffer solution at acidic pH (pH <5) and kept at 0°C .

Análisis Bioquímico

Biochemical Properties

ATBTA-Eu3+ plays a significant role in biochemical reactions due to its ability to bind to proteins and other biomolecules . It is easily labeled to proteins after conversion to DTBTA-Eu3+ by Cyanuric Chloride . This property makes it a valuable tool in biochemical studies, particularly in the field of proteomics.

Cellular Effects

ATBTA-Eu3+ has a stable fluorescence in various aqueous buffers This property allows it to be used in cellular studies, where it can help visualize and track the behavior of labeled proteins within cells

Molecular Mechanism

The mechanism of action of ATBTA-Eu3+ involves its conversion to DTBTA-Eu3+ and subsequent binding to amino groups of biomolecules This binding interaction allows ATBTA-Eu3+ to exert its effects at the molecular level

Temporal Effects in Laboratory Settings

ATBTA-Eu3+ has a long fluorescent lifetime , making it suitable for time-resolved fluorometry This property allows researchers to track the effects of ATBTA-Eu3+ over time in laboratory settings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of ATBTA-Eu3+ involves the reaction of europium chloride with a ligand, 4’- (4’-Amino-4-biphenylyl)-2,2’:6’,2’‘-terpyridine-6,6’'-diylbis (methyliminodiacetato). The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired chelate complex .

Industrial Production Methods

In industrial settings, the production of ATBTA-Eu3+ follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to achieve a product with a purity of over 90% .

Análisis De Reacciones Químicas

Types of Reactions

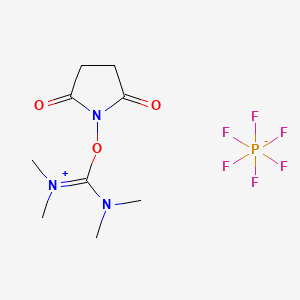

ATBTA-Eu3+ primarily undergoes substitution reactions. It can be converted to DTBTA-Eu3+ by reacting with cyanuric chloride in an acetate buffer (pH 4.9) and acetone .

Common Reagents and Conditions

Cyanuric Chloride: Used for the conversion of ATBTA-Eu3+ to DTBTA-Eu3+.

Acetate Buffer (pH 4.9): Provides the necessary acidic environment for the reaction.

Acetone: Used as a solvent in the reaction.

Major Products

The major product formed from the reaction of ATBTA-Eu3+ with cyanuric chloride is DTBTA-Eu3+, which is used for labeling proteins and other biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

DTBTA-Eu3+: A derivative of ATBTA-Eu3+ used for labeling biomolecules.

FITC (Fluorescein Isothiocyanate): Another fluorescent labeling reagent but with different spectral properties.

Rhodamine B: A fluorescent dye used in various applications

Uniqueness

ATBTA-Eu3+ is unique due to its long fluorescent lifetime and stable fluorescence in various aqueous buffers. It also has a large Stokes shift, which minimizes background fluorescence and enhances detection sensitivity .

Propiedades

IUPAC Name |

sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H34N6O8.Eu.Na/c38-27-13-11-24(12-14-27)23-7-9-25(10-8-23)26-15-32(30-5-1-3-28(39-30)17-42(19-34(44)45)20-35(46)47)41-33(16-26)31-6-2-4-29(40-31)18-43(21-36(48)49)22-37(50)51;;/h1-16H,17-22,38H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51);;/q;+3;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJHPWPASHGOEZ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC(=N3)CN(CC(=O)[O-])CC(=O)[O-])C4=CC=C(C=C4)C5=CC=C(C=C5)N)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30EuN6NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659801 | |

| Record name | Europium(3+) sodium 2,2',2'',2'''-{[2~4~-(4'-amino[1,1'-biphenyl]-4-yl)[1~2~,2~2~:2~6~,3~2~-terpyridine]-1~6~,3~6~-diyl]bis(methylenenitrilo)}tetraacetate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

861.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601494-52-4 | |

| Record name | Europium(3+) sodium 2,2',2'',2'''-{[2~4~-(4'-amino[1,1'-biphenyl]-4-yl)[1~2~,2~2~:2~6~,3~2~-terpyridine]-1~6~,3~6~-diyl]bis(methylenenitrilo)}tetraacetate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[12]Cycloparaphenylene](/img/structure/B1661916.png)

![2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1661918.png)

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/new.no-structure.jpg)